Cas no 1936658-99-9 (2-Azido-3-methylpentane)

2-Azido-3-methylpentane 化学的及び物理的性質

名前と識別子

-

- 2-azido-3-methylpentane

- 2-Azido-3-methylpentane

-

- インチ: 1S/C6H13N3/c1-4-5(2)6(3)8-9-7/h5-6H,4H2,1-3H3

- InChIKey: MVTMQZNDLWLDTM-UHFFFAOYSA-N

- ほほえんだ: N(C(C)C(C)CC)=[N+]=[N-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 116

- トポロジー分子極性表面積: 14.4

- 疎水性パラメータ計算基準値(XlogP): 3.2

2-Azido-3-methylpentane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-140257-0.5g |

2-azido-3-methylpentane |

1936658-99-9 | 0.5g |

$699.0 | 2023-06-06 | ||

| Enamine | EN300-140257-0.25g |

2-azido-3-methylpentane |

1936658-99-9 | 0.25g |

$670.0 | 2023-06-06 | ||

| Enamine | EN300-140257-0.1g |

2-azido-3-methylpentane |

1936658-99-9 | 0.1g |

$640.0 | 2023-06-06 | ||

| Enamine | EN300-140257-50mg |

2-azido-3-methylpentane |

1936658-99-9 | 50mg |

$528.0 | 2023-09-30 | ||

| Enamine | EN300-140257-2500mg |

2-azido-3-methylpentane |

1936658-99-9 | 2500mg |

$1230.0 | 2023-09-30 | ||

| Enamine | EN300-140257-1.0g |

2-azido-3-methylpentane |

1936658-99-9 | 1g |

$728.0 | 2023-06-06 | ||

| Enamine | EN300-140257-0.05g |

2-azido-3-methylpentane |

1936658-99-9 | 0.05g |

$612.0 | 2023-06-06 | ||

| Enamine | EN300-140257-2.5g |

2-azido-3-methylpentane |

1936658-99-9 | 2.5g |

$1428.0 | 2023-06-06 | ||

| Enamine | EN300-140257-100mg |

2-azido-3-methylpentane |

1936658-99-9 | 100mg |

$553.0 | 2023-09-30 | ||

| Enamine | EN300-140257-10000mg |

2-azido-3-methylpentane |

1936658-99-9 | 10000mg |

$2701.0 | 2023-09-30 |

2-Azido-3-methylpentane 関連文献

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

2-Azido-3-methylpentaneに関する追加情報

Introduction to 2-Azido-3-methylpentane (CAS No. 1936658-99-9)

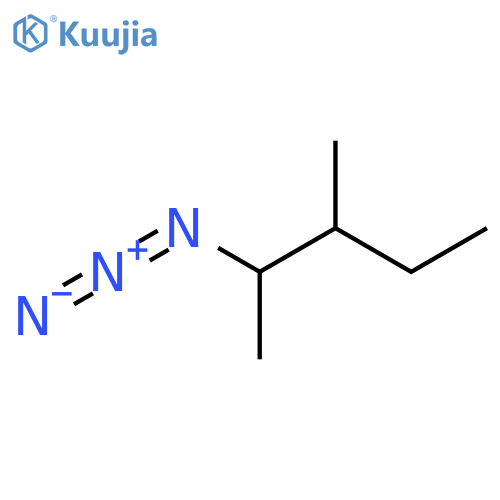

2-Azido-3-methylpentane, identified by the Chemical Abstracts Service Number (CAS No.) 1936658-99-9, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, featuring a pentane backbone substituted with an azido group at the 2-position and a methyl group at the 3-position, presents a unique structural framework that makes it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of 2-Azido-3-methylpentane includes a highly reactive azido functional group (–N₃), which is known for its utility in various chemical transformations. The presence of this group allows for subsequent modifications such as nucleophilic substitution, elimination reactions, or cycloadditions, making it a versatile building block in organic synthesis. Additionally, the methyl substitution at the 3-position introduces steric and electronic effects that can influence the reactivity and selectivity of the compound in different chemical pathways.

In recent years, there has been growing interest in the applications of azido compounds in pharmaceutical development. The azido group is particularly valued for its role in constructing complex molecular architectures found in biologically active agents. For instance, 2-Azido-3-methylpentane has been explored as a precursor in the synthesis of novel heterocyclic compounds, which are increasingly recognized for their potential therapeutic properties. The ability to introduce this compound into multi-step synthetic sequences underscores its importance as a synthetic intermediate.

One of the most compelling aspects of 2-Azido-3-methylpentane is its utility in cross-coupling reactions, which are fundamental to modern organic synthesis. The azido functionality can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a powerful tool for constructing carbon-carbon bonds with high precision. This reaction has been widely used in the preparation of polymers, dendrimers, and drug molecules, where controlled functionalization is essential. The incorporation of 2-Azido-3-methylpentane into such reactions has enabled researchers to access previously inaccessible molecular structures with remarkable efficiency.

The pharmaceutical industry has also leveraged the reactivity of 2-Azido-3-methylpentane in the development of novel therapeutic agents. Researchers have utilized this compound to synthesize analogs of known drugs, aiming to improve their pharmacokinetic properties or enhance their biological activity. For example, derivatives of 2-Azido-3-methylpentane have been investigated for their potential as kinase inhibitors or antimicrobial agents. The structural flexibility offered by this compound allows chemists to fine-tune molecular properties, making it an indispensable tool in drug discovery efforts.

From a synthetic chemistry perspective, 2-Azido-3-methylpentane exemplifies the importance of functional group interconversion in streamlining synthetic routes. The azido group can be readily transformed into other functional moieties such as carboxylic acids, amides, or alcohols, depending on the desired outcome. This adaptability has made 2-Azido-3-methylpentane a preferred choice for chemists engaged in medicinal chemistry and materials science. Its role in facilitating efficient synthetic transformations underscores its significance as a research chemical.

The safety and handling of 2-Azido-3-methylpentane are critical considerations due to its reactive nature. While not classified as a hazardous material under standard regulatory frameworks, proper precautions must be taken to ensure safe laboratory practices. Storage conditions should be controlled to prevent decomposition, and exposure should be minimized through appropriate personal protective equipment (PPE). These measures are essential for maintaining both laboratory safety and experimental integrity.

In conclusion, 2-Azido-3-methylpentane (CAS No. 1936658-99-9) represents a fascinating compound with broad applications in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for constructing complex molecules, particularly those with therapeutic potential. As research continues to uncover new methodologies and applications, the importance of this compound is expected to grow further, solidifying its role as a cornerstone in modern chemical synthesis.

1936658-99-9 (2-Azido-3-methylpentane) 関連製品

- 2171323-25-2(3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid)

- 1038310-70-1(N-(2-Methylbutyl)cyclopropanamine)

- 5507-44-8(Diethoxymethylvinylsilane)

- 2680770-93-6(3-(1-acetylazetidin-3-yl)oxybenzoic acid)

- 438554-44-0(5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one)

- 1782901-59-0(methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate)

- 2034473-93-1(N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide)

- 2679817-34-4((1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid)

- 2007920-50-3(tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate)

- 794552-65-1(N-4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl-2,4,5-trimethylbenzene-1-sulfonamide)